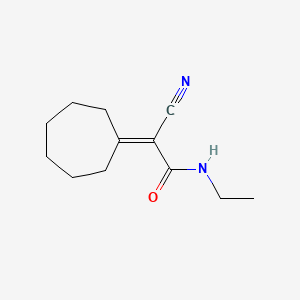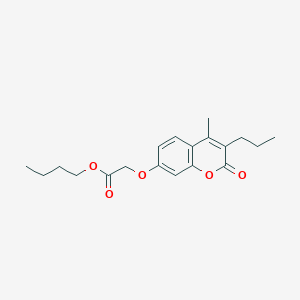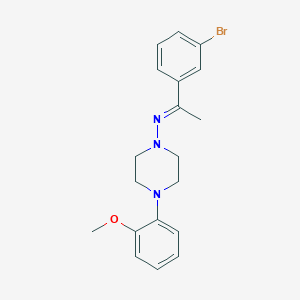![molecular formula C24H26N2O7 B11662215 6-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}hexanoic acid](/img/structure/B11662215.png)
6-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID typically involves multiple steps, starting with the preparation of intermediate compoundsCommon reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed. These methods ensure that the compound can be produced on a large scale with consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydrogen donors or reducing agents.
Substitution: Substitution reactions often occur at the benzodioxole ring or the methoxyphenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and various catalysts. Reaction conditions typically involve ambient temperature and pressure, although specific reactions may require more controlled environments .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID include other benzodioxole derivatives and methoxyphenyl-containing compounds. Examples include:
- 6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-HYDROXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID
- 6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-ETHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID .
Uniqueness
The uniqueness of 6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C24H26N2O7 |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
6-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H26N2O7/c1-31-19-8-5-4-7-17(19)23(29)26-18(24(30)25-12-6-2-3-9-22(27)28)13-16-10-11-20-21(14-16)33-15-32-20/h4-5,7-8,10-11,13-14H,2-3,6,9,12,15H2,1H3,(H,25,30)(H,26,29)(H,27,28)/b18-13- |
InChI-Schlüssel |
HJRMPSHXVAYTDY-AQTBWJFISA-N |
Isomerische SMILES |
COC1=CC=CC=C1C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)NCCCCCC(=O)O |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methylphenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11662138.png)
![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11662156.png)

![3,3'-[(2-chloro-5-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B11662171.png)
![(5Z)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11662174.png)

![N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B11662185.png)
![3-[4-(Benzyloxy)phenyl]-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662186.png)

![4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11662194.png)
![(2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11662196.png)
![methyl 4-[(E)-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11662198.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11662204.png)
